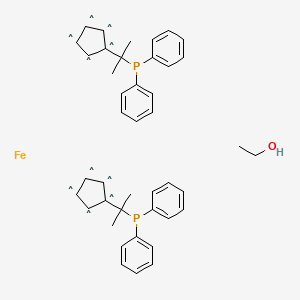

1,1'-bis(1-diphenylphosphino-1-methylethyl)ferrocene

Description

1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene is an organophosphorus compound that features a ferrocene core with two diphenylphosphino groups attached to the methylethyl substituents. This compound is widely used in homogeneous catalysis due to its ability to form stable complexes with various transition metals .

Properties

InChI |

InChI=1S/2C20H20P.C2H6O.Fe/c2*1-20(2,17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19;1-2-3;/h2*3-16H,1-2H3;3H,2H2,1H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEVQPYAXXDHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CC(C)([C]1[CH][CH][CH][CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)([C]1[CH][CH][CH][CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H46FeOP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene can be synthesized by treating dilithioferrocene with chlorodiphenylphosphine. The reaction typically involves the following steps:

Dilithiation of Ferrocene: Ferrocene is treated with n-butyllithium in the presence of tetramethylethylenediamine (TMEDA) to form dilithioferrocene.

Reaction with Chlorodiphenylphosphine: The dilithioferrocene is then reacted with chlorodiphenylphosphine to yield 1,1’-bis(1-diphenylphosphino-1-methylethyl)ferrocene.

Industrial Production Methods: While specific industrial production methods for 1,1’-bis(1-diphenylphosphino-1-methylethyl)ferrocene are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene undergoes various types of reactions, including:

Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.

Substitution: Transition metal salts such as palladium chloride and nickel chloride are frequently used in the formation of metal complexes.

Major Products:

Oxidation: Ferrocenium salts.

Substitution: Metal complexes such as palladium(II) and nickel(II) complexes with 1,1’-bis(1-diphenylphosphino-1-methylethyl)ferrocene as a ligand.

Scientific Research Applications

1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene has a wide range of applications in scientific research:

Biology: The compound’s metal complexes are studied for their potential biological activities, including anticancer properties.

Medicine: Research is ongoing into the use of ferrocene derivatives in drug delivery systems and as therapeutic agents.

Industry: It is employed in the synthesis of functional materials, including polymers and electronic materials.

Mechanism of Action

The mechanism by which 1,1’-bis(1-diphenylphosphino-1-methylethyl)ferrocene exerts its effects is primarily through its role as a ligand in catalysis. The diphenylphosphino groups coordinate with transition metals, stabilizing catalytic intermediates and facilitating various catalytic cycles. The ferrocene core provides additional stability and electronic properties that enhance the overall catalytic activity .

Comparison with Similar Compounds

1,1’-Bis(diphenylphosphino)ferrocene: Similar in structure but lacks the methylethyl substituents, making it less sterically hindered.

1,2-Bis(diphenylphosphino)ethane: Another diphosphine ligand but with an ethane backbone instead of a ferrocene core.

Uniqueness: 1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene is unique due to its combination of steric bulk from the methylethyl groups and the electronic properties of the ferrocene core. This makes it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.